molecular formula C15H22O3 B1671426 Gemfibrozil CAS No. 25812-30-0

Gemfibrozil

Numéro de catalogue B1671426
Numéro CAS: 25812-30-0
Poids moléculaire: 250.33 g/mol
Clé InChI: HEMJJKBWTPKOJG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Gemfibrozil is a lipid-regulating agent used in conjunction with a proper diet to treat high cholesterol and triglyceride levels in the blood . It may help prevent the development of pancreatitis caused by high levels of triglycerides in the blood .


Molecular Structure Analysis

Gemfibrozil’s chemical name is 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid . Its molecular formula is C15H22O3 and the molecular weight is 250.35 . It is practically insoluble in water, soluble in alcohol, methanol, and chloroform .


Chemical Reactions Analysis

Gemfibrozil’s effective absorption and bioavailability after oral administration are constrained by its small molecule size, poor water solubility, and slow rate of digestion . These factors are caused by the drug’s physicochemical characteristics .


Physical And Chemical Properties Analysis

Gemfibrozil is a white or almost white, waxy crystalline solid . It is practically insoluble in water, soluble in alcohol, in methanol, and in chloroform .

Applications De Recherche Scientifique

1. Application in Hyperlipidemia Treatment

  • Summary of Application: Gemfibrozil is a benzene derivative of valeric acid that belongs to the class of medications known as fibrates. It is the treatment of choice in clinical settings for hyperlipidemia (type III) and hypertriglyceridemia (type IV). It has been shown to reduce serum triglycerides and very low-density lipoprotein cholesterol while increasing high-density lipoprotein cholesterol by activating the peroxisome proliferator-activated receptors (PPARs), acting primarily on the PPARα isoform .
  • Methods of Application: Gemfibrozil’s effective absorption and bioavailability after oral administration are constrained by its small molecule size, poor water solubility, and slow rate of digestion. These factors are caused by the drug’s physicochemical characteristics. Gemfibrozil’s solubility may be increased by creating nano-specific drug delivery methods, such as nanocrystals, nanosuspensions, or lipid-based formulations .
  • Results or Outcomes: The lipid-based drug delivery system has received substantial coverage for improving drug solubility, permeability, and bioavailability. Self-nano-emulsified delivery systems (SNEDDS), for example, are lipid-based formulations that are supposed to improve lipophilic drug absorption .

2. Complexation with β-Cyclodextrins

  • Summary of Application: Gemfibrozil (GEM) is a hypolipidemic agent, which is effective in reducing serum cholesterol and triglyceride levels. Complexation of GEM with native β-cyclodextrin (β-CD) and with the derivatives hydroxypropyl-β- and randomly methylated β-CD (HPβ-CD and Meβ-CD) was studied in aqueous solution of pH 2.8 and 7.0 .
  • Methods of Application: The stability constants were determined by spectrofluorimetry, 1 H-NMR spectroscopy and solubility assays .
  • Results or Outcomes: The thermodynamic parameters of complexation, enthalpy (ΔH) and entropy (ΔS), were determined and related to the type of molecular interactions that take place between GEM and the different cyclodextrins .

3. Application in Wastewater Treatment

  • Summary of Application: Gemfibrozil, a lipid-regulating drug, has been detected in the influent and effluent at a wastewater treatment plant (WWTP). It has also been found in groundwater below a land application site receiving treated effluent from the WWTP .
  • Methods of Application: The study involved monitoring the presence of Gemfibrozil in different stages of the wastewater treatment process and in the groundwater below a site where the treated effluent was applied .

4. Application in Nanotechnology

  • Summary of Application: Gemfibrozil has been studied in the context of nanotechnology, specifically in the development of nano-specific drug delivery methods such as nanocrystals, nanosuspensions, or lipid-based formulations .
  • Methods of Application: The solubility and bioavailability of Gemfibrozil may be increased by creating nano-specific drug delivery methods. For example, Self-nano-emulsified delivery systems (SNEDDS) are lipid-based formulations that are supposed to improve lipophilic drug absorption .
  • Results or Outcomes: The use of nanotechnology in drug delivery can improve the safety and effectiveness of the medication by using a medication with reduced toxicity, breaking down harmful cholesterol (LDL), and boosting drug efficacy .

5. Application in Pharmacogenomics

  • Summary of Application: Pharmacogenomics is the study of how genes affect a person’s response to drugs. This relatively new field combines pharmacology (the science of drugs) and genomics (the study of genes and their functions) to develop effective, safe medications and doses that will be tailored to a person’s genetic makeup. Gemfibrozil has been studied in the context of pharmacogenomics .
  • Methods of Application: The study of pharmacogenomics involves the analysis of the genetic makeup of an individual to predict their response to a particular drug. This can involve the analysis of single nucleotide polymorphisms (SNPs), which are the most common type of genetic variation among people .

6. Application in Nanotechnology (Again)

  • Summary of Application: Gemfibrozil has been studied in the context of nanotechnology, specifically in the development of nano-specific drug delivery methods such as nanocrystals, nanosuspensions, or lipid-based formulations .
  • Methods of Application: The solubility and bioavailability of Gemfibrozil may be increased by creating nano-specific drug delivery methods. For example, Self-nano-emulsified delivery systems (SNEDDS) are lipid-based formulations that are supposed to improve lipophilic drug absorption .
  • Results or Outcomes: The use of nanotechnology in drug delivery can improve the safety and effectiveness of the medication by using a medication with reduced toxicity, breaking down harmful cholesterol (LDL), and boosting drug efficacy .

Safety And Hazards

Gemfibrozil is harmful if swallowed and is suspected of damaging fertility or the unborn child . It is also harmful to aquatic life . It should not be given to patients with severe liver or kidney disease, gallbladder disease .

Orientations Futures

Gemfibrozil is usually taken 30 minutes before breakfast and dinner . It is only part of a complete treatment program that may also include diet, exercise, and weight control . Even if you have no symptoms, tests can help your doctor determine if this medicine is effective .

Propriétés

IUPAC Name

5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O3/c1-11-6-7-12(2)13(10-11)18-9-5-8-15(3,4)14(16)17/h6-7,10H,5,8-9H2,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEMJJKBWTPKOJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCCC(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0020652
Record name Gemfibrozil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0020652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Gemfibrozil
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015371
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

159 °C at 0.02 mm Hg
Record name Gemfibrozil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01241
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Gemfibrozil
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7735
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

2.78e-02 g/L
Record name Gemfibrozil
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015371
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Gemfibrozil activates peroxisome proliferator-activated receptor-α (PPARα), which alters lipid metabolism. This activation leads to increased HDL, apo AI, apo AII, lipoprotein lipase (LPL), inhibition of apo B synthesis, peripheral lipolysis, decreased removal of free fatty acids by the liver, and increased clearance of apoB. Upregulated LPL reduces plasma triglyceride levels. Decreased hepatic removal of fatty acids decreases the production of triglycerides. The effects on apoB synthesis and clearance decrease VLDL production which also reduce plasma triglyceride levels. Gemfibrozil's glucuronide metabolite is also an inhibitor of CYP2C8., The present study underlines the importance of PI3K in mediating the anti-inflammatory effect of gemfibrozil, a prescribed lipid-lowering drug for humans, in mouse microglia. Gemfibrozil inhibited LPS-induced expression of inducible NO synthase (iNOS) and proinflammatory cytokines in mouse BV-2 microglial cells and primary microglia. By overexpressing wild-type and dominant-negative constructs of peroxisome proliferator-activated receptor-alpha (PPAR-alpha) in microglial cells and isolating primary microglia from PPAR-alpha-/- mice, we have demonstrated that gemfibrozil inhibits the activation of microglia independent of PPAR-alpha. Interestingly, gemfibrozil induced the activation of p85alpha-associated PI3K (p110beta but not p110alpha) and inhibition of that PI3K by either chemical inhibitors or dominant-negative mutants abrogated the inhibitory effect of gemfibrozil. Conversely, overexpression of the constitutively active mutant of p110 enhanced the inhibitory effect of gemfibrozil on LPS-induced expression of proinflammatory molecules. Similarly, gemfibrozil also inhibited fibrillar amyloid beta (Abeta)-, prion peptide (PrP)-, dsRNA (poly IC)-, HIV-1 Tat-, and 1-methyl-4-phenylpyridinium (MPP+)-, but not IFN-gamma-, induced microglial expression of iNOS. Inhibition of PI3K also abolished the inhibitory effect of gemfibrozil on Abeta-, PrP-, poly IC-, Tat-, and MPP+-induced microglial expression of iNOS. Involvement of NF-kappaB activation in LPS-, Abeta-, PrP-, poly IC-, Tat-, and MPP+-, but not IFN-gamma-, induced microglial expression of iNOS and stimulation of IkappaBalpha expression and inhibition of NF-kappaB activation by gemfibrozil via the PI3K pathway suggests that gemfibrozil inhibits the activation of NF-kappaB and the expression of proinflammatory molecules in microglia via PI3K-mediated up-regulation of IkappaBalpha., ... After 2-4 months of gemfibrozil therapy in patients with type IIa, IIb, IV, or V hyperlipoproteinemia, HDL-apoprotein A-I (HDL-apoA-I) may be either unchanged or increased and HDL-apoprotein A-II (HDL-apoA-II) is increased. Unlike niacin, gemfibrozil has not been shown to reduce HDL2 catabolism. Gemfibrozil has been reported to increase the synthetic rates of HDL-apoA-I and HDL-apoA-II in patients with type V hyperlipoproteinemia. The HDL2 subfraction is increased to a greater degree than the HDL3 subfraction during gemfibrozil therapy. Low HDL2 concentrations have been reported to correlate with increased coronary heart disease. Gemfibrozil increases serum reserve cholesterol binding capacity (SRCBC), the capacity of serum to solubilize additional cholesterol, by about 60%. SRCBC exists in a subclass of HDL.31 In patients with types IIa, IIb, or IV hyperlipoproteinemia, serum concentrations of apoprotein B usually decrease during gemfibrozil therapy; decreases in apoprotein B follow changes in LDL-cholesterol. However, in another study in patients with primary hypertriglyceridemia associated with coronary heart disease (CHD), LDL-apoprotein B increased in a few patients. In patients with type V hyperlipoproteinemia, apoprotein B concentration has been reported to increase during gemfibrozil therapy., In humans, gemfibrozil inhibits lipolysis of fat in adipose tissue and decreases the hepatic uptake of plasma free fatty acids (i.e., free fatty acid turnover is decreased), thereby reducing hepatic triglyceride production (triglyceride turnover rate is decreased). The drug also reportedly inhibits production and increases clearance of VLDL-apoprotein B (VLDL-apoB), leading to a decrease in VLDL-triglyceride production, enhanced clearance of VLDL-triglyceride, and, subsequently, a decrease in serum triglyceride concentrations. The increase in serum total LDL concentration that may occur with gemfibrozil may be caused by a decrease in the catabolic rate of LDL, possibly secondary to an effect(s) of the drug on hepatic metabolism of LDL, and/or by an increase in the catabolic rate of VLDL-cholesterol. In animals, gemfibrozil reduces incorporation of long-chain fatty acids into newly formed triglycerides and inhibits basal, norepinephrine-induced, isoproterenol-stimulated, and cyclic adenosine-3',5'-monophosphate (AMP)-stimulated lipolysis of adipose tissue. It has been proposed that this reduction in adipose tissue lipolysis may be a mechanism for decreased serum triglyceride concentrations; however, it is unlikely that the drug's antilipemic effect in humans results from this mechanism of action.
Record name Gemfibrozil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01241
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Gemfibrozil
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7735
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Gemfibrozil

Color/Form

Crystals from hexane

CAS RN

25812-30-0
Record name Gemfibrozil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25812-30-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gemfibrozil [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025812300
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gemfibrozil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01241
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name gemfibrozil
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757024
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Gemfibrozil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0020652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Gemfibrozil
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.968
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Gemfibrozil
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GEMFIBROZIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8X02027X3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Gemfibrozil
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7735
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Gemfibrozil
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015371
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

58-61, 62 °C, 61 - 63 °C
Record name Gemfibrozil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01241
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Gemfibrozil
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7735
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Gemfibrozil
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015371
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

and finally mainly metronidazole, itraconazole, ciclosporine, piperacilline and cefuroxime.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
piperacilline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

subsequently reacting said 2-methylpropyl 5-chloro-2,2-dimethylpentanoate with sodium 2,5-dimethylphenolate under reflux in a solvent comprising a mixture of from 10 parts (V/V) toluene/1 part (V/V) dimethylsulfoxide to 5 parts (V/V) toluene/1 part (V/V) dimethylsulfoxide, hydrolyzing the resulting ester, and thereafter acidifying the mixture and isolating 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium 2,5-dimethylphenolate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gemfibrozil
Reactant of Route 2
Gemfibrozil
Reactant of Route 3
Reactant of Route 3
Gemfibrozil
Reactant of Route 4
Reactant of Route 4
Gemfibrozil
Reactant of Route 5
Reactant of Route 5
Gemfibrozil
Reactant of Route 6
Gemfibrozil

Citations

For This Compound
50,100
Citations
JT Backman, C Kyrklund, M Neuvonen… - Clinical …, 2002 - Wiley Online Library
… effects of gemfibrozil on the plasma concentrations of cerivastatin and its metabolites to clarify the mechanism of the clinically important interaction between gemfibrozil and cerivastatin. …
Number of citations: 389 ascpt.onlinelibrary.wiley.com
DW Schneck, BK Birmingham… - Clinical …, 2004 - Wiley Online Library
Background Coadministration of statins and gemfibrozil is associated with an increased risk for myopathy, which may be due in part to a pharmacokinetic interaction. Therefore the effect …
Number of citations: 329 ascpt.onlinelibrary.wiley.com
PA Todd, A Ward - Drugs, 1988 - Springer
… overall with gemfibrozil. Gastrointestinal symptoms and rash are the only side effects produced more frequently with gemfibrozil than with placebo. Although gemfibrozil is hepatotoxic in …
Number of citations: 200 link.springer.com
M Niemi, JT Backman, M Granfors, J Laitila… - Diabetologia, 2003 - Springer
… possible interaction between gemfibrozil and rosiglitazone, a … Gemfibrozil raised the mean area under the plasma … p=0.01) by gemfibrozil, but gemfibrozil raised the plasma rosiglitazone …
Number of citations: 244 link.springer.com
N Broeders, C Knoop, M Antoine… - Nephrology Dialysis …, 2000 - academic.oup.com
… impairment was described in any of the eight articles reporting data on gemfibrozil therapy. … fenofibrate, bezafibrate, ciprofibrate, and gemfibrozil. Glomerular filtration rate and creatinine …
Number of citations: 194 academic.oup.com
M Basaranoglu, O Acbay… - Journal of Hepatology, 1999 - journal-of-hepatology.eu
… In this trial, we have assessed the effects of gemfibrozil on NASH. … in the gemfibrozil and control groups are shown in Table 1. Seventeen patients (74%) in the gemfibrozil group showed …
Number of citations: 428 www.journal-of-hepatology.eu
RA Okerholm, FJ Keeley… - Proceedings of the …, 1976 - journals.sagepub.com
… gemfibrozil in 2 normal male beagle dogs following a single 25 mg/kg oral dose of gemfibrozil… The gemfibrozil concentration reached a maximum of 37 jug/ml in 1-2 h, and fell with a half-…
Number of citations: 61 journals.sagepub.com
A Roy, K Pahan - Immunopharmacology and immunotoxicology, 2009 - Taylor & Francis
Gemfibrozil is long known for its ability to reduce the level of … its lipid-lowering effects, gemfibrozil can also regulate many other … various biological activities of gemfibrozil and associated …
Number of citations: 88 www.tandfonline.com
X Wen, JS Wang, JT Backman, KT Kivistö… - Drug Metabolism and …, 2001 - ASPET
… In conclusion, gemfibrozil inhibits the activity of CYP2C9 at clinically relevant … which gemfibrozil interacts with CYP2C9 substrate drugs, such as warfarin and glyburide. Gemfibrozil may …
Number of citations: 177 dmd.aspetjournals.org
SJ Robins, D Collins, JT Wittes, V Papademetriou… - Jama, 2001 - jamanetwork.com
… gemfibrozil when the predominant lipid abnormality was low HDL-C.ObjectiveTo determine if the reduction in major CHD events with gemfibrozil … assigned to receive gemfibrozil, 1200 …
Number of citations: 050 jamanetwork.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.